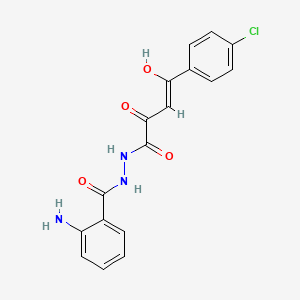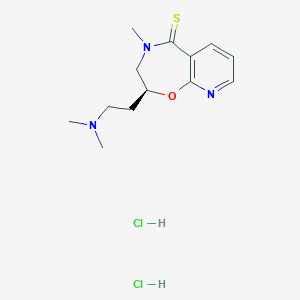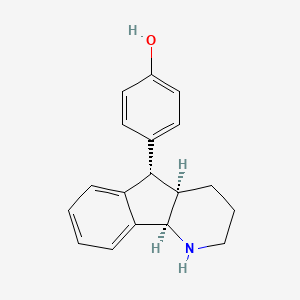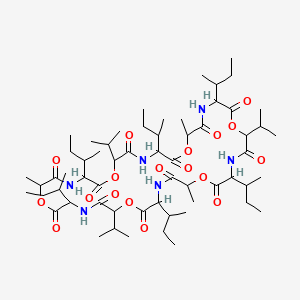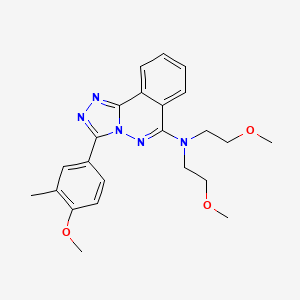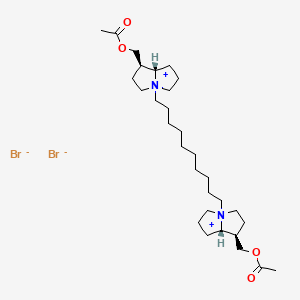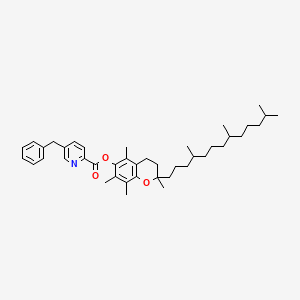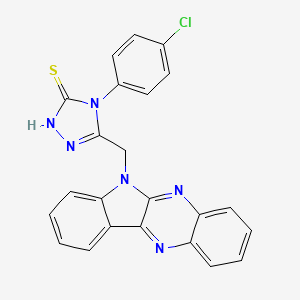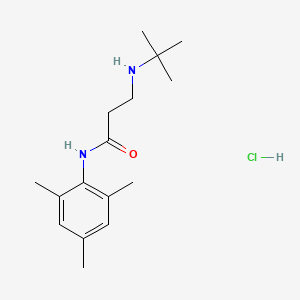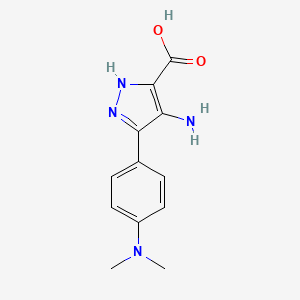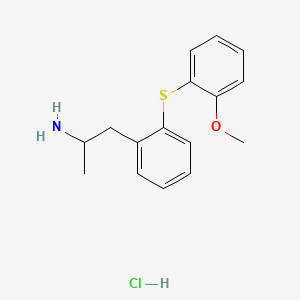
1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxyphenylthio group attached to a phenyl ring, which is further connected to a propylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 2-methoxyphenol with a suitable thiolating agent to form 2-(2-methoxyphenylthio)phenol.
Coupling with Propylamine: The intermediate is then reacted with propylamine under controlled conditions to form the desired amine compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride involves its interaction with specific molecular targets. The methoxyphenylthio group can interact with enzymes or receptors, modulating their activity. The propylamine moiety may also play a role in binding to specific sites, influencing the compound’s overall effect.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the amine structure.
1-(2-Methoxyphenyl)-2-propylamine: Lacks the thio group, affecting its reactivity and applications.
Uniqueness: 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride is unique due to the presence of both the methoxyphenylthio and propylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications not possible with similar compounds.
Properties
CAS No. |
128959-16-0 |
|---|---|
Molecular Formula |
C16H20ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-12(17)11-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18-2;/h3-10,12H,11,17H2,1-2H3;1H |
InChI Key |
YETUAFIRYGRLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


